molecular formula C11H8N2O4 B1417028 4-(2-nitrophenyl)-1H-pyrrole-3-carboxylic acid CAS No. 1096868-11-9

4-(2-nitrophenyl)-1H-pyrrole-3-carboxylic acid

Cat. No. B1417028
CAS RN: 1096868-11-9
M. Wt: 232.19 g/mol
InChI Key: ZONKYJWPYYDWNJ-UHFFFAOYSA-N
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Description

This compound likely belongs to the class of organic compounds known as nitrobenzenes or nitrophenols . These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .


Molecular Structure Analysis

The molecular structure of similar compounds can be viewed using Java or Javascript . The structure likely contains a benzene ring with a carbon bearing a nitro group .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the overlap of π-orbitals in the acid molecule, leading to delocalization of intermolecular charge distribution .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include being harmful if swallowed, in contact with skin, or if inhaled .

Scientific Research Applications

Electrochromic Devices

  • Synthesis for Electrochromic Applications : A study conducted by Variş et al. (2006) explored the synthesis of isomers related to 4-(2-nitrophenyl)-1H-pyrrole-3-carboxylic acid, which were utilized to produce soluble conducting polymers. These polymers demonstrated potential for use in electrochromic devices due to their efficient switching ability and suitable material properties (Variş et al., 2006).

Antibacterial Activity

  • Antimicrobial Screening : Filacchioni et al. (1983) synthesized derivatives of ethyl 1-aryl-2-methyl-4-(4-nitrophenyl)pyrrole-3-carboxylates, including compounds structurally similar to this compound, and evaluated their antimicrobial activity. Some derivatives exhibited potent antibacterial effects, indicating potential applications in developing antibacterial agents (Filacchioni et al., 1983).

Chemical Synthesis and Structural Studies

  • Regio-selective Synthesis : Nguyen et al. (2009) described a method for the regio-selective synthesis of novel compounds related to this compound, emphasizing the importance of such compounds in chemical synthesis and research (Nguyen et al., 2009).
  • X-Ray Crystallography : Ibata et al. (1992) conducted a study involving compounds structurally related to this compound, providing insights into their molecular structure through X-ray crystallography. This research contributes to the understanding of the structural properties of such compounds (Ibata et al., 1992).

Anion Recognition and Sensor Development

  • Anion Recognition Studies : Zhen (2006) synthesized nitrophenyl pyrrolic amide receptors, including compounds structurally related to this compound, and studied their anion recognition properties. These findings are significant for developing new colorimetric sensors for anions (Zhen, 2006).

Safety and Hazards

Similar compounds are often harmful if swallowed, in contact with skin, or if inhaled . They may cause skin irritation, serious eye irritation, and respiratory irritation . They are also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-(2-nitrophenyl)-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-11(15)9-6-12-5-8(9)7-3-1-2-4-10(7)13(16)17/h1-6,12H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONKYJWPYYDWNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CNC=C2C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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